Fmoc-D-3,3-Diphenylalanine
Description
Overview of Peptide Derivatives as Supramolecular Building Blocks
Peptides and their derivatives are highly regarded as versatile building blocks in supramolecular chemistry. nih.govacs.org Their inherent properties, such as biocompatibility, biodegradability, and the ability to be precisely designed and synthesized, make them ideal candidates for creating complex, functional structures. nih.govrsc.org The self-assembly of these molecules is driven by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, π-π stacking, and van der Waals forces. mdpi.com These interactions guide the spontaneous organization of individual peptide molecules into larger, ordered architectures like nanofibers, nanotubes, and hydrogels. acs.orgrsc.org
The beauty of using peptide derivatives lies in the fine-tuning of their self-assembly properties by altering the amino acid sequence or by attaching functional groups. acs.org This allows for the creation of materials with specific and predictable characteristics.
Significance of Fmoc-D-3,3-Diphenylalanine in Self-Assembling Systems
Research has shown that Fmoc-diphenylalanine analogues can self-assemble into various structures, including fibrils and hydrogels. acs.orgnih.gov These hydrogels, which are three-dimensional networks capable of holding large amounts of water, are of particular interest for applications in tissue engineering and controlled drug delivery. researchgate.netgoogle.com The self-assembly process can often be triggered by environmental cues such as a change in pH or solvent composition. nih.govresearchgate.net For instance, Fmoc-diphenylalanine can form a hydrogel when the pH is lowered from a basic to a neutral state, a process known as the "pH-switch" method. nih.govacs.org
Historical Context and Evolution of Research on Fmoc-Diphenylalanine Analogues
The study of self-assembling peptides gained significant momentum with the discovery of the self-assembling properties of diphenylalanine (FF), the core recognition motif of the Alzheimer's β-amyloid polypeptide. nih.govnih.gov This led researchers to explore a wide range of short peptide sequences and their derivatives to understand and control their self-assembly.
The introduction of the Fmoc group to diphenylalanine was a significant step forward. Early studies by Gazit and others demonstrated that Fmoc-diphenylalanine could form rigid, self-supporting hydrogels. nih.govgoogle.com This discovery opened the door to a plethora of research into the self-assembly mechanisms and potential applications of these materials. researchgate.net
Subsequent research has focused on understanding the intricate details of the self-assembly process. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, circular dichroism (CD), and transmission electron microscopy (TEM) have been instrumental in revealing that the building blocks often arrange themselves into β-sheet structures, which then stack to form fibrils. nih.govacs.orgnih.gov More recent studies have delved into the early stages of aggregation, identifying the formation of oligomeric species as precursors to larger assemblies. nih.gov The influence of various factors, including pH, solvent, and the presence of other molecules, on the final structure and properties of the assemblies continues to be an active area of investigation. nih.govresearchgate.netmq.edu.au The exploration of different Fmoc-diphenylalanine analogues, including those with modified aromatic groups, has further expanded the library of building blocks available for creating novel supramolecular materials. rsc.orgnih.gov
Properties of this compound
| Property | Value | Source |
| CAS Number | 189937-46-0 | nih.gov |
| Molecular Formula | C30H25NO4 | nih.gov |
| Molecular Weight | 463.5 g/mol | nih.gov |
| Melting Point | 116.5-119.5 °C | chemsrc.com |
| Appearance | White to off-white powder | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Self Assembly Mechanisms of Fmoc D 3,3 Diphenylalanine
Fundamental Intermolecular Interactions Driving Self-Assembly
The spontaneous organization of Fmoc-D-3,3-Diphenylalanine into supramolecular structures is primarily driven by a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions. These forces collectively stabilize the resulting nanoscale architectures. manchester.ac.ukacs.org
A principal driving force for the assembly of this compound is the π-π stacking interaction between the aromatic systems within the molecule. manchester.ac.uk The large, electron-rich fluorenyl group of the Fmoc moiety and the two phenyl rings of the diphenylalanine residue provide extensive surface areas for these non-covalent interactions. nih.gov This stacking leads to the formation of stable, ordered aggregates. The self-assembly process is often dominated by attractive interactions between the aromatic fluorenyl rings. researchgate.net Theoretical calculations have shown that the formation of two π-π stacking interactions is the preferred energetic state for similar molecules. upc.edu These interactions are crucial in the initial recognition events that lead to aggregation and the subsequent formation of larger, organized structures like β-sheets and cylindrical fibrils. nih.govresearchgate.net
While π-π stacking is a primary driver, the formation of extensive hydrogen bonding networks provides crucial directional stability to the assemblies. manchester.ac.ukresearchgate.net These bonds primarily form between the amide groups of the peptide backbone and the carboxylic acid termini. This leads to the formation of structures analogous to β-sheets in proteins, where peptide backbones are aligned and stabilized by intermolecular hydrogen bonds. researchgate.net The combination of π-π stacking and hydrogen bonding results in a robust, hierarchical assembly process, creating well-ordered fibrillar nanostructures. manchester.ac.uk In some assembled forms, such as hydrogels, the peptide components are stabilized via these hydrogen bonds, which complement the π-π interactions of the aromatic groups. manchester.ac.uk
Influence of Environmental Parameters on Self-Assembly Kinetics and Thermodynamics
The self-assembly of this compound is not static but is dynamically influenced by the surrounding environment. Parameters such as pH and solvent composition can dramatically alter the kinetics of assembly and the thermodynamic stability of the resulting nanostructures, leading to different morphologies.
The pH of the aqueous medium is a critical parameter controlling the self-assembly of this compound due to the presence of the ionizable carboxylic acid group. The protonation state of this group dictates the electrostatic interactions between molecules and, consequently, the nature of the self-assembled structures. The self-assembly process itself can perturb the equilibrium of this ionization, leading to significant shifts in the apparent acid dissociation constant (pKa). nih.govstrath.ac.ukresearchgate.net
For the closely related Fmoc-diphenylalanine, studies have shown that the self-assembly into fibrils results in two apparent pKa shifts, one of approximately 6.4 and another of approximately 2.2 pH units above the theoretical pKa of the carboxylic acid group (around 3.5). nih.govstrath.ac.ukresearchgate.net These shifts are indicative of the energetic favorability of the neutral, protonated state within the assembled structure, which promotes the formation of hydrogen bonds and reduces electrostatic repulsion. This pH-triggered behavior allows for the controlled formation and dissociation of aggregates. At high pH, an entangled network of flexible fibrils that form a weak hydrogel is often observed, while at intermediate pH values, non-gelling, flat, rigid ribbons are formed. nih.govresearchgate.netacs.org This demonstrates that pH can be used as a switch to control the morphology and material properties of the resulting nanostructures. nih.govresearchgate.net
| Parameter | Value | Description |
| Theoretical pKa | ~3.5 | The intrinsic acid dissociation constant of the carboxylic acid group. nih.govstrath.ac.ukresearchgate.net |
| Apparent pKa Shift 1 | + ~6.4 units | A significant upward shift observed upon self-assembly, indicating stabilization of the protonated form within the aggregate. nih.govstrath.ac.ukresearchgate.net |
| Apparent pKa Shift 2 | + ~2.2 units | A second, smaller upward shift associated with structural transitions in the self-assembled state. nih.govstrath.ac.ukresearchgate.net |
| High pH Morphology | Flexible Fibrils (Hydrogel) | At pH values well above the apparent pKa, deprotonation leads to electrostatic repulsion, favoring the formation of entangled, flexible fibrils. nih.govresearchgate.netacs.org |
| Intermediate pH Morphology | Rigid Ribbons | Near the apparent pKa, a balance of interactions leads to the formation of flatter, more rigid structures that do not form a gel. nih.govresearchgate.netacs.org |
This interactive table summarizes the pH-dependent properties of Fmoc-diphenylalanine self-assembly.
The composition of the solvent plays a crucial role in modulating the intermolecular interactions that govern self-assembly. The polarity of the solvent medium and its ability to form hydrogen bonds can either promote or hinder the aggregation of this compound. researchgate.net In aqueous solutions, hydrophobic effects are a major driving force for assembly. acs.org However, the introduction of organic solvents can alter this balance.
For instance, detailed molecular dynamics simulations and experiments on diphenylalanine peptides have shown a strong self-assembly propensity in water, while a much weaker tendency to assemble is observed in methanol. researchgate.netacs.orgnih.gov This is because organic solvents can disrupt both hydrophobic effects and intermolecular hydrogen bonding between the peptide molecules. The choice of solvent can significantly influence the resulting morphology, leading to the formation of different "gelmorphs"—distinct gel states with varying structures and material properties arising from the same molecule. nih.gov For example, using different organic solvents can result in knotted networks with varying degrees of crystallinity and fiber thickness, which in turn affects the mechanical strength of the resulting material. nih.gov The use of solvent mixtures, such as acetone-water, can promote the formation of crystalline spherulitic regions, which may lead to reduced mechanical stability compared to the fibrillar networks formed in purely aqueous environments. nih.gov
| Solvent System | Observed Effect on Assembly | Resulting Morphology |
| Water | Strong self-assembly propensity. researchgate.netacs.orgnih.gov | Nanotubes, fibrils, hydrogels. nih.govrsc.org |
| Methanol | Weak self-assembly propensity. researchgate.netacs.orgnih.gov | Limited aggregation. researchgate.net |
| Various Organic Solvents | Diverse "gelmorphic" behavior. nih.gov | Knotted networks with varying crystallinity and fiber thickness. nih.gov |
| Acetone-Water Mixtures | Promotes crystalline spherulitic regions. nih.gov | Crystalline domains, potentially with lower mechanical stability. nih.gov |
This interactive table illustrates the influence of different solvent compositions on the self-assembly of Fmoc-diphenylalanine.
Concentration-Driven Aggregation Phenomena
The concentration of this compound in a solution is a critical parameter that dictates the onset and progression of its self-assembly. Below a certain critical aggregation concentration, the molecules exist as monomers or small, soluble oligomers. However, as the concentration increases, intermolecular interactions become more favorable, leading to the formation of larger aggregates. nih.gov This phenomenon is often triggered or modulated by changes in solvent composition or pH. acs.org
In many experimental setups, a "solvent-switch" method is employed, where this compound is first dissolved in a good organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then aggregation is induced by the addition of a poor solvent, typically water. nih.gov Similarly, a "pH-switch" can be used, where the compound is dissolved at a high pH (e.g., above 10) where the carboxylic acid is deprotonated and the molecule is soluble. Subsequent lowering of the pH neutralizes the carboxylate group, reducing electrostatic repulsion and promoting aggregation into a hydrogel network. acs.org At millimolar concentrations, two distinct phases can be observed during pH titration, with plateaus around pH 9.5 and 6, indicating complex, concentration-dependent assembly processes. acs.org The density of resulting nanostructures, such as nanorods, on a surface is also directly related to the concentration of the peptide solution used. nih.gov
| Parameter | Condition | Outcome | Reference |
| Concentration | Sub-millimolar | Remains soluble at various pH values | acs.org |
| Concentration | Millimolar | Forms gels or precipitates upon pH change | acs.org |
| pH Switch | High pH (>10) to neutral | Induces gelation | acs.org |
| Solvent Switch | Dissolution in DMSO, addition of water | Triggers aggregation | nih.gov |
Temperature Effects on Supramolecular Organization
Temperature plays a significant role in the thermodynamics and kinetics of this compound self-assembly. Generally, increasing the temperature provides thermal energy that can disrupt the non-covalent interactions holding the supramolecular structures together, leading to disassembly or a transition to a different morphology. Conversely, decreasing the temperature can favor aggregation. nih.gov
For instance, diphenylalanine peptides can be dissolved in solvents at elevated temperatures (e.g., 90°C) to achieve a transparent solution. Upon cooling to room temperature, self-assembly is initiated, leading to the formation of various nanostructures. nih.gov This temperature-induced assembly is linked to the dissociation equilibrium of the terminal amino and carboxyl groups. Increasing the temperature can shift the equilibrium for the protonated amino group, influencing the electrostatic interactions and hydrogen bonding between molecules. nih.gov Studies on Fmoc-diphenylalanine at a concentration of 10 mM in D₂O at an alkaline pH of 10.8 have shown distinct spectral changes in circular dichroism upon heating from 4°C to 80°C, indicating temperature-dependent conformational changes in the soluble aggregates. acs.org
| Temperature | Concentration / Solvent | Effect | Reference |
| 90°C | Varies / Acetonitrile, Water | Dissolution of peptide | nih.gov |
| Cooling to 25°C | Varies / Acetonitrile, Water | Formation of assemblies | nih.gov |
| 4°C to 80°C | 10 mM in D₂O (pH 10.8) | Conformational changes in aggregates | acs.org |
Hierarchical Self-Assembly and Structural Transitions
The self-assembly of this compound is a hierarchical process, meaning that simple, primary structures assemble into progressively more complex and larger architectures. This multi-step process begins with the formation of basic building blocks, which then elongate and associate laterally to form mature, higher-order structures. nih.gov The specific pathway of assembly and the final morphology are highly sensitive to the experimental conditions.
Formation of Nanofibrillar Structures
A predominant morphology arising from the self-assembly of this compound is the nanofibril. These are elongated, high-aspect-ratio nanostructures that form the fundamental network of hydrogels. diva-portal.orgnih.gov The formation of these fibrils is driven by the stacking of β-sheet-like structures, which are stabilized by hydrogen bonds between the peptide backbones. mdpi.com The aromatic Fmoc groups provide further stability through π-π stacking, often interlocking the β-sheets. deakin.edu.au These cylindrical fibrils can entangle to create a sample-spanning network, leading to the formation of a hydrogel. researchgate.net The process can be triggered by various stimuli, including changes in pH or solvent. researchgate.net At high pH, for example, an entangled network of flexible fibrils is often observed. acs.orgnih.gov
Development of Ribbon-like and Superhelical Architectures
Under specific conditions, the self-assembly process can lead to morphologies beyond simple fibrils. Nanofibrils can associate laterally to form wider, flatter structures known as nanoribbons. nih.gov This transition from flexible fibrils to more rigid, flat ribbons has been observed to occur as a function of pH. acs.orgnih.gov For instance, studies have shown that while flexible fibrils dominate at high pH, nongelling, flat, rigid ribbons tend to form at intermediate pH values. researchgate.netnih.gov
Furthermore, these ribbons can exhibit twisting, leading to the formation of helical and superhelical architectures. This chirality at the nanoscale is a manifestation of the molecular chirality of the D-amino acid building blocks. The fusion of two or more helical ribbons or thinner fibrils can lead to the creation of even more complex, long amyloid-like fibrils. nih.gov
| Structure | Typical Formation Condition | Precursor Structure | Reference |
| Flexible Fibrils | High pH | Monomers/Oligomers | acs.orgnih.gov |
| Flat Ribbons | Intermediate pH | Lateral association of fibrils | nih.govacs.org |
| Helical Ribbons | Varies | Twisting of flat ribbons | nih.gov |
Amyloid-like Fibril Formation and Related Morphologies
The self-assembled fibrils of this compound often exhibit structural and morphological characteristics that are remarkably similar to the amyloid fibrils associated with various neurodegenerative diseases. mdpi.com These amyloid-like fibrils are characterized by a core structure of cross-β-sheets, where the β-strands run perpendicular to the fibril axis. nih.gov
Spectroscopic analyses have confirmed that the peptide molecules within these fibrils arrange into antiparallel β-sheets. nih.gov These fibrils can be long and are often observed as bundles or as individual entities that appear to have formed from the fusion of smaller helical ribbons or fibrils. nih.gov The propensity to form such stable, ordered, and amyloid-like structures is a key feature of diphenylalanine-based peptides and their derivatives, stemming from the strong directional interactions of hydrogen bonding and π-π stacking. nih.gov
Supramolecular Architectures and Functional Materials Derived from Fmoc D 3,3 Diphenylalanine
Formation of Diverse Nanostructures
The self-assembly of Fmoc-diphenylalanine is a versatile process that leads to a variety of nanostructures, the morphology of which is highly dependent on the environmental conditions. acs.orgresearchgate.netmanchester.ac.uk The process can be initiated through methods such as a pH switch, where a change in acidity triggers the assembly, or a solvent switch, where the addition of a non-solvent like water to a solution of the peptide in an organic solvent (e.g., dimethyl sulfoxide) induces the formation of a networked structure. acs.orgnih.gov
Under different conditions, Fmoc-FF can form structures ranging from flexible, entangled fibrils that create weak hydrogels, to flat, rigid ribbons. acs.orgresearchgate.net These fundamental structures, including nanowires and nanofibrils, further organize into three-dimensional networks, resulting in the formation of self-supporting hydrogels. nih.govacs.orgucd.ie The molecular arrangement within these assemblies often involves a β-sheet conformation, which contributes to the stability and order of the resulting nanomaterials. ucd.ie
| Condition/Factor | Observed Nanostructure | Resulting Material Property | Reference |
|---|---|---|---|
| High pH | Entangled network of flexible fibrils | Weak hydrogel | acs.orgresearchgate.net |
| Intermediate pH | Flat, rigid ribbons | Non-gelling precipitate | acs.orgresearchgate.net |
| Solvent Switch (Water addition to DMSO) | Fibrous networks | Rigid hydrogel (even at low peptide concentration) | acs.org |
| Physiological pH | Nanofibrils in β-sheet conformation | Stable hydrogel | nih.govucd.ie |
Co-Assembly with Other Molecular Components
To expand the functional capabilities of Fmoc-diphenylalanine assemblies, researchers have explored co-assembly with other molecular entities. This strategy allows for the creation of new materials with hybrid properties, leveraging the molecular recognition between the peptide building block and its assembly partners.
The co-assembly of Fmoc-diphenylalanine (Fmoc-FF) with its unmodified counterpart, diphenylalanine (FF), has been investigated to modulate the resulting crystalline structures. nih.govnih.gov This process occurs within the three-dimensional fibrous network of the Fmoc-FF hydrogel, where the overlapping peptide sequence facilitates their interaction. nih.govnih.govtau.ac.il
The introduction of Fmoc-FF into FF assemblies significantly alters their morphology. Instead of the typical structures formed by FF alone, the co-assembly leads to branched microcrystalline aggregates that exhibit an atypical curvature. nih.govnih.gov Molecular dynamics simulations have provided insight into the underlying interactions, revealing that the Fmoc-Fmoc parallel stacking is the primary driver for the formation of the hydrogel scaffold. nih.gov Concurrently, perpendicular stacking between the phenylalanine of FF and the Fmoc group of Fmoc-FF is responsible for the observed branching. nih.gov In these co-assemblies, the aromatic stacking between FF molecules is considerably weakened. nih.gov The presence of both molecules within the final crystalline aggregates has been confirmed by Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). nih.gov
| Property | Observation | Underlying Mechanism | Reference |
|---|---|---|---|
| Morphology | Branched microcrystalline aggregates with atypical curvature | Phe-Fmoc perpendicular stacking interactions | nih.govnih.gov |
| Scaffold Formation | 3D hydrogel network | Fmoc-Fmoc parallel stacking interactions | nih.gov |
| Molecular Interaction | Weakened FF-FF aromatic stacking | Dominance of Fmoc-Fmoc and Phe-Fmoc interactions | nih.gov |
| Composition | Confirmed co-location of FF and Fmoc-FF | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) analysis | nih.gov |
Integrating Fmoc-FF with polymers is a key strategy for enhancing the mechanical properties of the resulting hydrogels for specific applications.
Cellulose (B213188) Nanofibrils (CNF): While Fmoc-FF hydrogels possess excellent gelation properties, they are often too stiff and brittle for applications like 3D printing. nih.govacs.org To overcome this limitation, composite gels have been fabricated by combining Fmoc-FF with cellulose nanofibrils. nih.govnih.govdiva-portal.org Both unmodified CNFs and CNFs chemically modified with Fmoc units have been used to create composite hydrogels (uCNF/Fmoc-FF and CNF-g-Fmoc/Fmoc-FF). nih.govdiva-portal.org These composite materials exhibit improved mechanical properties and printability, making them suitable for additive manufacturing. diva-portal.org
Poly(ethylene glycol) (PEG): To improve the hydrophilicity and elasticity of Fmoc-FF assemblies, ethylene (B1197577) glycol (EG) motifs have been covalently conjugated to the peptide. researchgate.net This modification is crucial for developing bio-inks for 3D printing. researchgate.net For instance, the incorporation of EG-conjugated Fmoc-FF peptides has been shown to stabilize gelatin-based bio-inks, enhancing their performance for bioprinting applications. nih.gov
Fmoc-FF serves as an effective building block for a wide range of hybrid supramolecular materials designed to have enhanced stability, biocompatibility, and mechanical strength. rsc.org By combining the self-assembling peptide with other components such as polysaccharides or inorganic nanoparticles, novel materials with tailored functionalities can be achieved. rsc.org For example, hybrid hydrogels have been created by incorporating Fmoc-FF with sodium alginate. nih.gov Another study demonstrated that integrating a similar self-assembling peptide (Fmoc-L-Phe) with hydroxyapatite (B223615) (HAP) nanoparticles resulted in hybrid hydrogels with significantly enhanced mechanical strength due to the intermolecular interactions between the peptide and the nanoparticles. researchgate.net
| Hybrid Component | Objective | Resulting Property Enhancement | Reference |
|---|---|---|---|
| Cellulose Nanofibrils (CNF) | Improve suitability for 3D printing | Enhanced mechanical properties and printability | nih.govdiva-portal.org |
| Poly(ethylene glycol) (PEG) | Increase elasticity and hydrophilicity for bio-inks | Improved stability and performance in 3D bioprinting | nih.govresearchgate.net |
| Hydroxyapatite (HAP) Nanoparticles | Increase mechanical strength | Enhanced rigidity and robustness of the hydrogel | researchgate.net |
| Sodium Alginate | Create novel composite hydrogel | Modified material properties | nih.gov |
Engineered Functional Properties of Fmoc-D-3,3-Diphenylalanine Assemblies
A key advantage of Fmoc-FF-based supramolecular systems is the ability to engineer their properties through rational design and modification of the assembly process.
The structural and functional properties of Fmoc-FF assemblies are highly tunable, allowing for their adaptation to a wide range of applications, from tissue engineering to drug delivery. acs.orgrsc.orgrsc.org
The mechanical properties can be precisely controlled by altering the preparation method, the solvent system used, or the final pH of the solution. acs.orgnih.gov For example, very rigid gels can be formed at extremely low concentrations of Fmoc-FF (as low as 0.01 wt%) simply by controlling the water concentration in a DMSO/water system. acs.org
Furthermore, co-assembly provides a powerful tool for tuning both morphology and mechanics. The co-assembly with unmodified diphenylalanine results in unique branched and curved microstructures. nih.govnih.gov Introducing other modified peptides, such as a Boc-modified variant of diphenylalanine, can disrupt the typical packing and lead to less rigid, curvier fibers. rsc.org The integration with polymers like CNF or PEG is a primary method for tuning mechanical attributes like stiffness and elasticity to meet the demands of applications such as 3D printing. nih.govdiva-portal.orgresearchgate.net This high degree of control enables the rational design of Fmoc-FF-based materials with pre-defined structural and functional characteristics.
Biocompatibility and Biodegradability as Material Platforms
The intrinsic biological origin of amino acid-based materials, such as those derived from this compound, suggests a strong potential for biocompatibility and biodegradability. dntb.gov.ua These characteristics are fundamental for applications in tissue engineering and drug delivery, where interaction with biological systems is paramount. While direct research on this compound is limited, extensive studies on the closely related compound Fmoc-diphenylalanine (Fmoc-FF) provide significant insights into the expected behavior of these material platforms. These materials are noted for their ability to form self-supporting hydrogels under physiological conditions, making them a subject of considerable interest. nih.govresearchgate.net
Research into novel materials with improved mechanical properties, stability, and biocompatibility has led to the development of hybrid systems based on Fmoc-FF. nih.govresearchgate.net These systems combine the peptide derivative with other entities like polysaccharides, polymers, or other peptides. nih.gov
Biocompatibility Assessment: In Vitro and In Vivo Perspectives
The biocompatibility of materials derived from the Fmoc-diphenylalanine motif has been evaluated through various studies, revealing a complex interaction with cellular systems that can differ between in vitro and in vivo models.
In vitro studies on Fmoc-FF hydrogels have shown varied results. One study reported that the dissolution and degradation products of these gels could lead to necrosis in high concentrations. rsc.orgresearchgate.netnih.gov The cytotoxic effect was observed only after the complete dissolution of the gel, and the primary mechanism of cell death was identified as necrosis. rsc.orgresearchgate.netnih.gov This study utilized three human cell lines: cervical cancer cells (HeLa), colorectal cancer cells (Caco-2), and gingival fibroblasts (HGF-1). rsc.org The findings indicated that the duration of leaching of degradation products, rather than the direct exposure time, influenced cell viability. researchgate.netnih.gov
Conversely, the physical state of the peptide assembly plays a crucial role in its biological interaction. For instance, tetrapeptides derived from the Fmoc-diphenylalanine motif have demonstrated an inverse relationship in biocompatibility between their solution (sol) and gel states. uts.edu.au Specifically, peptides that are cytotoxic in a solution state may be well-tolerated when presented to cells in a gel format, and vice versa. uts.edu.au This highlights the importance of the material's structural context in determining its biocompatibility.
It has been noted that conventional in vitro cellular assays may produce conflicting results regarding the cytotoxicity of self-assembling gels like Fmoc-FF. rsc.orgresearchgate.netnih.gov Some researchers suggest that in vivo studies present a more favorable biocompatibility profile for these materials. rsc.orgresearchgate.netnih.gov This discrepancy underscores the need for the development of more sophisticated in vitro models, such as 3D cell culture systems, to better predict the in vivo performance of these biomaterials. rsc.orgnih.gov
Interactive Data Table: Summary of In Vitro Cytotoxicity Findings for Fmoc-Diphenylalanine Derivatives
| Compound/System | Cell Line(s) | Observation | Finding |
| Fmoc-FF Gel Degradation Products | HeLa, Caco-2, HGF-1 | Exposure to aged dissolution products | Cytotoxicity observed at high concentrations, leading to necrosis. rsc.orgresearchgate.netnih.gov |
| Polar Tetrapeptides (Cationic/Anionic) | HEK-293T | Comparison of solution vs. gel state | Inverse relationship in biocompatibility; cytotoxic in solution may be tolerated in gel state. uts.edu.au |
| Polar Neutral Tetrapeptides | HEK-293T | Solution and gel state | Good cell viability in both states. uts.edu.au |
Biodegradability Profile
The biodegradable nature of peptide-based materials is a key advantage for their use in biomedical applications, as it allows for their eventual clearance from the body. While amino acid and peptide building blocks are inherently biodegradable, they can be susceptible to proteolytic degradation. dntb.gov.ua
The degradation of Fmoc-FF self-assembled gels has been a focal point of in vitro biocompatibility studies. The dissolution and breakdown of the hydrogel structure release the constituent molecules, which, as noted, can have cytotoxic effects at high concentrations. rsc.orgnih.gov The specific enzymatic pathways and the precise kinetics of degradation for this compound-based materials in vivo remain an area requiring further investigation. Understanding the degradation products and their metabolic fate is crucial for the long-term clinical translation of these platforms.
Advanced Characterization Techniques in Fmoc D 3,3 Diphenylalanine Research
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of Fmoc-D-3,3-Diphenylalanine, providing invaluable insights into its behavior in various environments. Each technique offers a unique window into the molecular landscape of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
FTIR spectroscopy is a powerful, non-destructive technique used to probe the secondary structure of peptides and their derivatives. The analysis focuses on the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. The frequency of this band is highly sensitive to the hydrogen-bonding patterns that define secondary structures.
In studies of similar Fmoc-protected amino acid derivatives, the formation of β-sheet structures is consistently identified by characteristic peaks in the amide I region. Specifically, a strong absorption band around 1630 cm⁻¹ is indicative of intermolecular β-sheets, while a weaker band near 1700 cm⁻¹ often suggests the presence of antiparallel β-sheet arrangements. For this compound, FTIR analysis is critical to confirm the formation of these ordered structures during self-assembly and to understand how environmental factors like pH and solvent composition influence their formation. nih.govresearchgate.net
Table 1: Typical FTIR Amide I Bands for Peptide Secondary Structures
| Secondary Structure | Typical Wavenumber (cm⁻¹) |
|---|---|
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 |
| β-Turn | 1660 - 1685 |
| Random Coil | 1640 - 1650 |
Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Studies
Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules and their conformational properties in solution. It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides information on the secondary structure and the chiral arrangement of chromophores within the molecule.
For this compound, the CD spectrum is typically analyzed in two regions. The far-UV region (190-250 nm) provides information about the peptide backbone conformation. A characteristic negative band around 218 nm is a hallmark of β-sheet structures in Fmoc-dipeptide systems. researchgate.net The near-UV region (250-350 nm) is dominated by signals from the aromatic Fmoc group. Changes in these signals, such as the appearance of induced CD bands, indicate that the aromatic moieties are arranged in a specific, chiral environment due to π-π stacking during self-assembly. This technique is thus crucial for confirming the formation of ordered, chiral supramolecular polymers. nih.gov
UV-Visible Spectroscopy for Aggregation Monitoring
UV-Visible spectroscopy is a straightforward yet effective method for monitoring the aggregation process of this compound. The aromatic Fmoc group and the two phenyl rings possess strong UV absorbance. The self-assembly process, which involves the stacking of these aromatic rings, leads to changes in their electronic environment, which can be detected as shifts in the absorption spectrum (either hypochromism or hyperchromism).
By monitoring the absorbance at a specific wavelength over time, researchers can track the kinetics of aggregation. This technique is often used to determine the critical aggregation concentration and to study the influence of external stimuli on the rate and extent of self-assembly.
Fluorescence Spectroscopy for Self-Assembly Tracking and Microenvironment Sensing
Fluorescence spectroscopy offers a highly sensitive method for investigating the self-assembly of this compound. The Fmoc group is intrinsically fluorescent, with an emission maximum that is sensitive to its local microenvironment.
Upon aggregation, the π-π stacking of the Fmoc moieties leads to a significant red-shift in the emission spectrum, which is indicative of excimer formation. This phenomenon is a clear signal that the molecules are in close proximity and are interacting. The change in fluorescence intensity and wavelength can be used to monitor the self-assembly process in real-time and with high sensitivity. Furthermore, the intrinsic fluorescence can be used to probe the polarity of the microenvironment within the self-assembled structures. researchgate.net
Table 2: Fluorescence Emission Changes Upon Fmoc-Peptide Self-Assembly
| State | Typical Emission Maximum | Interpretation |
|---|---|---|
| Monomeric | ~320 nm | Isolated Fmoc groups in solution |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions
NMR spectroscopy provides atomic-level information about the structure, dynamics, and interactions of molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed in the study of this compound.
¹H NMR is used to study the specific intermolecular interactions that drive self-assembly. For instance, upfield shifts of the aromatic proton signals of the Fmoc and phenyl groups are indicative of π-π stacking interactions. The disappearance or broadening of signals can also indicate the transition from soluble monomers to large, aggregated structures. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify which protons are in close spatial proximity, providing direct evidence for the specific arrangement of molecules within an assembly.
Microscopic Imaging Techniques
While spectroscopic methods provide ensemble-averaged information about the molecular state, microscopic techniques are indispensable for visualizing the morphology and hierarchical structure of the self-assembled nanomaterials formed by this compound.
Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are widely used to directly observe the resulting nanostructures. nih.govresearchgate.net These methods have revealed that similar Fmoc-dipeptides can form a variety of morphologies, including nanofibers, nanoribbons, and nanotubes, depending on the assembly conditions. Optical microscopy can also be utilized, particularly to observe larger microcrystalline aggregates and to monitor the kinetics of their formation within hydrogel networks. nih.gov Cryo-electron microscopy (cryo-EM) has emerged as a particularly powerful tool, allowing for the high-resolution structural determination of self-assembled peptide nanofibers in a near-native state. mdpi.com These imaging techniques are crucial for correlating the molecular-level information obtained from spectroscopy with the macroscopic properties of the resulting biomaterials.
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) is a powerful tool for visualizing the fundamental building blocks of Fmoc-FF hydrogels. TEM analysis of xerogels reveals the presence of long, entangled nanofibers that form the gel network. nih.govmdpi.com Studies have identified thin fibers with a mean diameter between 5 and 10 nm. nih.gov These dimensions are smaller than the wavelength of visible light, which accounts for the transparent appearance of the hydrogel. nih.gov TEM images confirm that the network is composed of small, entangled fibers approximately 10 nm in diameter when prepared using a DMSO/water solvent-switch method. nih.gov The analysis of dried (xerogel) samples has also shown ribbon-like structures. mdpi.comresearchgate.net
Scanning Electron Microscopy (SEM) for Morphology and Network Imaging
Scanning Electron Microscopy (SEM) provides detailed information on the surface morphology and the three-dimensional network structure of these hydrogels. SEM investigations have shown that hydrogels crosslinked with genipin (B1671432) are porous and feature highly entangled fibers. Cryo-SEM, a specialized form of SEM, has been used to observe the structure of similar self-assembling peptide hydrogels in their hydrated state, revealing nanotubule-like and vesicular structures that interlace to form an ordered three-dimensional network. mdpi.com For a related Fmoc-FFY peptide hydrogel, cryo-SEM imaging showed a dense nanofibrous network with peptide-based fibrils oriented parallel to each other and perpendicular to the substrate. researchgate.net The sample preparation method for SEM is critical, as it can significantly alter the observed nanoarchitecture, affecting features like fiber alignment and porosity. rsc.org
Atomic Force Microscopy (AFM) for Surface Topography and Fibril Dimensions
Atomic Force Microscopy (AFM) is employed to investigate the surface topography of the assembled nanostructures without the need for drying, providing accurate dimensional data. AFM has been used to characterize the various sizes and forms of nanofibers within related self-assembling peptide hydrogels. mdpi.com For one such hydrogel, AFM images showed nanofibers with a diameter of approximately 10 nm, which was consistent with observations from TEM. mdpi.com
Cryo-Scanning Electron Microscopy (Cryo-SEM) for Hydrated State Imaging
Cryo-Scanning Electron Microscopy (Cryo-SEM) is uniquely suited for imaging hydrogels in their native, hydrated state, thus avoiding artifacts that can be introduced during drying. nih.gov This technique involves rapid freezing to vitrify the water within the gel, preserving the fine nanoscale details of the network for direct imaging at cryogenic temperatures. nih.gov For self-assembling peptide hydrogels, Cryo-SEM has revealed the presence of nanotubule-like and vesicular structures within the aqueous environment. mdpi.com In studies of a similar Fmoc-tripeptide hydrogel, Cryo-SEM images have shown a dense network of nanofibers. researchgate.net The technique allows for the direct visualization of the network mesh and can show how mesh size varies with cross-linking density. nih.gov This method is crucial for overcoming the challenges associated with imaging the complex, water-rich internal structure of protein-based hydrogels. rsc.org
Point Accumulation for Imaging in Nanoscale Topography (PAINT) for 3D Hydrogel Imaging
Point Accumulation for Imaging in Nanoscale Topography (PAINT) is a super-resolution microscopy technique that has been successfully applied to image Fmoc-FF hydrogels in their native conditions without direct labeling. nih.govnih.gov This method allows the fiber network to be visualized in both 2D and 3D with a significantly improved resolution of approximately 50 nm. nih.govresearchgate.net Using PAINT, researchers can extract quantitative data such as fiber diameter and network mesh size. nih.gov Studies have revealed fibers with a diameter of 50 nm and a mesh size ranging between 20 and 40 nm². nih.gov This approach complements other characterization tools and provides valuable information for designing new materials. nih.gov
Scattering Methods for Structural Insights
Scattering techniques are indispensable for probing the molecular arrangement within the self-assembled structures of Fmoc-diphenylalanine.
Wide-Angle X-ray Scattering (WAXS) for Molecular Packing and β-Sheet Organization
Wide-Angle X-ray Scattering (WAXS) is utilized to gain insights into the molecular packing and secondary structure of the peptide assemblies at the atomic level. The self-assembly of Fmoc-FF into fibrils is known to involve the formation of antiparallel β-sheets. WAXS is one of the key techniques, alongside Fourier Transform Infrared (FTIR) spectroscopy and TEM, used to identify these significant structural arrangements. The characteristic diffraction pattern from WAXS helps to confirm the presence and organization of β-sheet structures within the hydrogel network.
Data Tables
| Technique | Feature | Observed Dimensions | Reference |
|---|---|---|---|
| Transmission Electron Microscopy (TEM) | Nanofiber Diameter | 5 - 10 nm | nih.gov |
| Atomic Force Microscopy (AFM) | Nanofiber Diameter | ~10 nm | mdpi.com |
| Point Accumulation for Imaging in Nanoscale Topography (PAINT) | Fiber Diameter | ~50 nm | nih.govnih.gov |
| Point Accumulation for Imaging in Nanoscale Topography (PAINT) | Network Mesh Size | 20 - 40 nm² | nih.gov |
Small-Angle X-ray Scattering (SAXS) for Nanostructure Dimensions
Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to determine the nanoscale structure of materials. In the context of this compound research, SAXS is instrumental in characterizing the dimensions and morphology of the self-assembled fibrillar networks that form in its hydrogels. reading.ac.ukrsc.org When a beam of X-rays passes through the hydrogel, the scattering pattern at very small angles provides information about the size, shape, and arrangement of the nanofibrils. frontiersin.org
Analysis of the SAXS intensity profile can reveal key dimensional parameters of the nanostructures. For instance, the scattering data from similar Fmoc-dipeptide hydrogels have been fitted with models, such as a cylinder form factor, to estimate the diameter of the self-assembled fibrils, which are often in the range of several nanometers. reading.ac.ukacs.org This technique allows researchers to understand how variations in concentration or environmental conditions affect the resulting nanostructure. reading.ac.uk The data can distinguish between different structural arrangements, such as individual fibrils, bundled fibers, or more complex fractal networks. reading.ac.uk
Table 1: Representative SAXS Data Analysis for Fmoc-Dipeptide Nanostructures
| Parameter | Description | Typical Value Range |
|---|---|---|
| Fibril Diameter | The average diameter of the self-assembled cylindrical fibrils. | 3 - 10 nm |
| Model Fit | The mathematical model that best describes the scattering data. | Cylinder Form Factor, Fractal Network |
| Correlation Length | A measure of the average distance between fibril entanglements. | 10 - 100 nm |
Note: Data are representative of findings for Fmoc-dipeptide hydrogels, such as those formed by Fmoc-diphenylalanine, and serve as an illustrative example.
Rheological Characterization Techniques
Rheology is the study of the flow and deformation of matter. For materials based on this compound, rheological characterization is crucial for understanding their mechanical properties, such as stiffness and viscosity, which are vital for potential applications. nih.govresearchgate.net These techniques probe the viscoelastic nature of the hydrogels, determining whether they behave more like a solid or a liquid under stress. researchgate.net
Oscillatory Time, Frequency, and Strain Sweep Measurements
Oscillatory rheology is a sensitive method used to measure the viscoelastic properties of hydrogels without destroying their structure. researchgate.net This is achieved by applying a small, oscillating stress or strain and measuring the material's response. The key parameters obtained are the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. researchgate.net A material is considered a gel when G' is significantly greater than G'' and both are independent of frequency over a certain range. nih.gov
Oscillatory Time Sweep: This measurement monitors the evolution of G' and G'' over time at a constant frequency and strain. It is used to follow the kinetics of gel formation, identifying the point at which the gel network is established (the gelation point), where G' surpasses G''. researchgate.net
Oscillatory Frequency Sweep: In this test, the frequency of oscillation is varied while keeping the strain constant (within the linear viscoelastic region). For a stable gel, G' should remain higher than G'' and show little dependence on the frequency, confirming the solid-like nature of the network. researchgate.netresearchgate.net
Oscillatory Strain Sweep: This involves increasing the applied strain at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of strain. researchgate.net The point at which the moduli begin to decrease is the yield point, indicating the strain at which the gel structure starts to break down. researchgate.net
Table 2: Summary of Oscillatory Rheology Measurements for Fmoc-Dipeptide Hydrogels
| Measurement Type | Purpose | Key Findings |
|---|---|---|
| Time Sweep | Monitor gelation kinetics. | Determines the time required for G' to exceed G'', indicating gel formation. nih.govresearchgate.net |
| Frequency Sweep | Characterize gel strength and stability. | A stable gel shows G' > G'' with both moduli largely independent of frequency. researchgate.net |
| Strain Sweep | Determine the linear viscoelastic region (LVR) and yield strain. | Identifies the strain limit for non-destructive testing and the point of structural failure. researchgate.netresearchgate.net |
Note: Findings are based on studies of similar Fmoc-peptide hydrogels.
Viscometry for Flow Behavior Analysis
Viscometry measures the resistance of a fluid to flow, known as viscosity. For this compound hydrogels, viscometry is used to analyze their flow behavior under different shear conditions. southwales.ac.uk A key characteristic of many self-assembled peptide hydrogels is their shear-thinning behavior. acs.org This means their apparent viscosity decreases as the applied shear rate increases. acs.org
This property is particularly important for applications like injectable biomaterials. The hydrogel can be viscous at rest, holding its shape, but becomes fluid-like when subjected to the high shear forces of being passed through a syringe, and then can quickly recover its solid-like structure once the force is removed. researchgate.net This behavior is typically measured using a rotational rheometer, which records viscosity across a range of shear rates.
Table 3: Viscometry Data for a Representative Shear-Thinning Fmoc-Peptide Hydrogel
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) | Behavior |
|---|---|---|
| 0.1 | 1000 | High viscosity at low shear (rest) |
| 1.0 | 250 | Viscosity decreases with increasing shear |
| 10.0 | 50 | Shear-thinning behavior |
| 100.0 | 10 | Low viscosity at high shear (injection) |
Note: The values presented are illustrative of the typical shear-thinning behavior observed in Fmoc-peptide hydrogels.
Computational and Theoretical Investigations of Fmoc D 3,3 Diphenylalanine Self Assembly
Molecular Dynamics (MD) Simulations of Self-Assembly Pathways
Molecular dynamics (MD) simulations have been pivotal in visualizing the dynamic pathways of Fmoc-diphenylalanine self-assembly. These simulations model the interactions of individual molecules in a system over time, providing a step-by-step view of the aggregation process.
Initial stages of self-assembly, as revealed by MD simulations, often involve the rapid collapse of randomly dispersed Fmoc-diphenylalanine molecules into small, disordered aggregates. This process is primarily driven by the hydrophobic effect, which encourages the nonpolar regions of the molecules, particularly the fluorenyl and phenyl groups, to minimize contact with the surrounding aqueous environment.
Over the course of the simulation, these initial aggregates undergo significant conformational rearrangements. The molecules within the clusters begin to organize into more ordered structures, a process directed by a combination of intermolecular forces. Simulations have shown that the Fmoc-diphenylalanine molecules tend to arrange themselves into antiparallel β-sheet-like structures. mdpi.com This arrangement is stabilized by hydrogen bonds forming between the peptide backbones of adjacent molecules.
Further progression of the self-assembly process involves the hierarchical organization of these β-sheet structures. MD simulations have illustrated how these sheets can stack upon one another, driven by π-π stacking interactions between the aromatic Fmoc and phenyl groups. This stacking leads to the formation of protofibrils, which then elongate and associate to form the mature fibrils observed in experimental studies.
In a study investigating the co-assembly of Fmoc-diphenylalanine with diphenylalanine, MD simulations revealed that the presence of both components modulates the resulting nanostructures, leading to branched microcrystalline aggregates with atypical curvature. nih.gov
Conformational Analysis and Its Influence on Aggregation
The conformational flexibility of the Fmoc-D-3,3-Diphenylalanine molecule plays a crucial role in its ability to self-assemble. Computational conformational analysis helps to identify the low-energy conformations that are most likely to participate in the aggregation process.
The Fmoc-diphenylalanine molecule possesses several rotatable bonds, allowing for a range of possible conformations. Theoretical calculations have shown that extended conformations, where the peptide backbone is relatively linear, are energetically favorable. These extended conformations are particularly conducive to the formation of intermolecular hydrogen bonds, which are essential for the stability of the β-sheet structures that form the core of the self-assembled fibrils.
The orientation of the bulky Fmoc and diphenylalanine side chains is also a critical factor. The two phenyl rings of the 3,3-diphenylalanine residue and the large fluorenyl group of the Fmoc moiety create significant steric hindrance, which influences the packing of the molecules within the aggregate. The final assembled structure represents a balance between maximizing favorable intermolecular interactions and minimizing steric clashes.
Computational studies have also explored the impact of environmental factors, such as pH, on the conformation and aggregation of Fmoc-diphenylalanine. For instance, at alkaline pH, the carboxylic acid group becomes deprotonated, leading to electrostatic repulsion between molecules that can hinder aggregation. acs.orgnih.gov This effect has been computationally modeled to understand the pH-dependent nature of hydrogelation. A structural transformation from antiparallel β-sheet structures to a parallel helical one has been observed under basic conditions, which was attributed to electrostatic repulsion between the negatively charged peptide molecules and confirmed by computational simulations. nih.gov
Modeling of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
The self-assembly of this compound is driven by a delicate interplay of non-covalent intermolecular interactions. Computational modeling allows for the detailed characterization and quantification of these forces.
π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety and the phenyl rings of the diphenylalanine residue are key contributors to the stability of the self-assembled structures through π-π stacking interactions. These interactions involve the attractive, noncovalent forces between aromatic rings. Computational analyses, such as radial distribution function (RDF) calculations, have confirmed the presence of typical π-π stacking distances between the fluorenyl rings in the simulated aggregates. researchgate.net Different stacking geometries, including T-shaped and herringbone arrangements, have been identified from the nanostructures. researchgate.net In co-assembly systems with diphenylalanine, Fmoc-Fmoc parallel stacking was found to be responsible for the formation of hydrogel scaffolds. nih.gov
Hydrogen Bonding: Hydrogen bonds between the amide groups of the peptide backbone are fundamental to the formation and stability of the β-sheet structures. mdpi.com These interactions provide the directional specificity required for the formation of a highly ordered fibrillar network. MD simulations have been used to analyze the hydrogen bonding patterns within the aggregates, confirming the prevalence of intermolecular hydrogen bonds consistent with an antiparallel β-sheet arrangement. mdpi.com
Hydrophobic Interactions: The hydrophobic nature of the large aromatic moieties is a primary driving force for the initial aggregation of Fmoc-diphenylalanine molecules in an aqueous environment. By clustering together, these nonpolar groups reduce their exposed surface area to water, which is an entropically favorable process.
A summary of the key intermolecular interactions and their roles is presented in the table below.
| Interaction Type | Participating Groups | Role in Self-Assembly |
| π-π Stacking | Fmoc groups, Phenyl rings | Stabilization of fibril structure, driving force for hierarchical assembly |
| Hydrogen Bonding | Peptide backbone (amide groups) | Formation and stabilization of β-sheets, providing structural directionality |
| Hydrophobic Effect | Fmoc groups, Phenyl rings | Initial aggregation of molecules in aqueous solution |
| Van der Waals Forces | All atoms | Overall stabilization through close molecular packing |
Prediction and Validation of Supramolecular Structures
A significant goal of computational modeling is to predict the three-dimensional structure of the self-assembled nanomaterials. These predictions can then be validated by comparison with experimental data.
Based on insights from both computational and experimental studies, a widely accepted model for the supramolecular structure of Fmoc-diphenylalanine hydrogels involves a hierarchical assembly process. The fundamental building blocks are the individual Fmoc-diphenylalanine molecules, which first assemble into antiparallel β-sheets. mdpi.com These β-sheets then stack on top of each other, stabilized by π-π interactions, to form nanofibrils.
One proposed model suggests that four twisted antiparallel β-sheets interlock through lateral π-π interactions to form a nanocylindrical structure with an external diameter of approximately 3.0 nm. mdpi.comnih.gov These fibrils can then entangle to form a three-dimensional network that entraps water, resulting in the formation of a hydrogel.
Computational predictions of structural parameters, such as the diameter of the fibrils and the distances between stacked aromatic rings, have been shown to be in good agreement with experimental measurements from techniques like Wide-Angle X-ray Scattering (WAXS) and Transmission Electron Microscopy (TEM). mdpi.comnih.gov For example, radial distribution calculations from fibril models have been shown to agree with d-spacings observed in WAXS for the fibril diameter and π-stacking interactions. nih.gov
Hybrid-Resolution Simulation Approaches for Multi-Scale Systems
The self-assembly of this compound is a multi-scale process, spanning from the atomic level of individual molecular interactions to the macroscopic level of the hydrogel network. Simulating such a system with full atomistic detail over long timescales is computationally very expensive.
Hybrid-resolution simulation approaches offer a promising strategy to overcome this challenge. These methods combine different levels of detail within the same simulation. For example, the regions of the system where detailed chemical interactions are crucial, such as the interface between assembling molecules, can be modeled with high (atomistic) resolution. In contrast, the surrounding solvent or other less critical parts of the system can be represented with a lower (coarse-grained) resolution.
By reducing the number of degrees of freedom in the less critical regions, hybrid-resolution simulations can significantly reduce the computational cost, allowing for the simulation of larger systems over longer timescales. This approach enables the study of the later stages of self-assembly, such as the formation of large fibrillar networks, which are often inaccessible to traditional all-atom MD simulations. While the application of these advanced techniques specifically to this compound is not yet widely reported, they represent a key future direction for the computational investigation of peptide self-assembly.
Emerging Applications of Fmoc D 3,3 Diphenylalanine in Advanced Materials and Biochemical Systems
Biomaterial Scaffolds for Research Applications
The hydrogels formed from Fmoc-D-3,3-Diphenylalanine and its analogues serve as versatile scaffolds in biomedical research, primarily due to their ability to mimic the natural cellular environment.
Traditional two-dimensional (2D) cell cultures on flat, rigid surfaces often fail to replicate the complex in vivo environment, leading to altered cell morphology and behavior. Hydrogels derived from Fmoc-dipeptides provide a superior three-dimensional (3D) alternative that better mimics the native extracellular matrix. nih.gov The self-assembled nanofibrous architecture of these hydrogels creates a porous scaffold that supports cell adhesion, proliferation, and differentiation in a more physiologically relevant context. nih.gov
The mechanical properties of these scaffolds, such as stiffness and elasticity, are critical for directing cell fate and can be precisely controlled by adjusting the peptide concentration. nih.govacs.org Research has shown that the storage modulus (G'), a measure of the hydrogel's rigidity, can be tuned over a wide range, making these materials adaptable for culturing various cell types, from soft neural cells to more rigid bone cells. researchgate.netd-nb.info This tunability allows researchers to create specific microenvironments to study cellular responses to mechanical cues.
| Hydrogel Composition | Peptide Concentration (wt%) | Storage Modulus (G') [Pa] | Reference |
|---|---|---|---|
| Fmoc-FFK | 2.0 | 24.3 | mdpi.com |
| Fmoc-K3 | 2.0 | 2526 | nih.gov |
| Fmoc-FFK/Fmoc-FF (1/20 w/w) | 1.0 | 9412 | mdpi.com |
| Fmoc-FF | 1.0 | 23,160 | mdpi.com |
| FmocFF/Fmoc-K3 (2/1 v/v) | 1.0 | 35,161 | d-nb.info |
In tissue engineering, the goal is to develop biological substitutes that can restore, maintain, or improve tissue function. Fmoc-dipeptide hydrogels are promising candidates for this purpose. nih.gov Their inherent biocompatibility and structural resemblance to natural tissues make them excellent temporary scaffolds to guide tissue regeneration.
A notable study investigated a composite hydrogel made from Fluorenylmethyloxycarbonyl-diphenylalanine (Fmoc-FF) and hyaluronic acid (HA) for bone regeneration. nih.govnih.gov This composite material exhibited a high storage modulus of approximately 46 kPa, providing a mechanically robust environment suitable for bone tissue growth. nih.govnih.govresearchgate.net When implanted into critical-sized calvarial defects in a rat model, the FmocFF/HA hydrogel demonstrated significant efficacy. nih.govnih.gov The research highlighted that the hydrogel not only supported the osteogenic differentiation of pre-osteoblast cells but also induced substantial in vivo bone formation. nih.govnih.govresearchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Scaffold Composition | Fmoc-Diphenylalanine / Hyaluronic Acid (FmocFF/HA) | nih.govnih.gov |
| Mechanical Property | High storage modulus of ~46 KPa | nih.govnih.gov |
| In Vitro Effect | Supported osteogenic differentiation and calcium deposition | nih.govresearchgate.net |
| In Vivo Model | 5-mm critical-sized calvarial defects in rats | nih.gov |
| Regeneration Outcome | Approximately 93% bone restoration after 8 weeks | nih.govnih.govresearchgate.net |
| Mechanism | Served as a cell-free, biomimetic, immunomodulatory scaffold | nih.gov |
Development of Sensor and Biosensing Platforms
The unique self-assembling nature of Fmoc-dipeptides has been harnessed to create novel platforms for biosensors. The hydrogel matrix can serve as a benign environment for immobilizing biological recognition elements, such as enzymes, while maintaining their activity. mdpi.comacs.org
One prominent example is the development of an electrochemical biosensor for hydrogen peroxide (H₂O₂). acs.org In this work, a hydrogel composed of Fmoc-FF was used as a smart biointerface. The hydrogel fulfilled two roles: first, it acted as a matrix to embed the enzyme horseradish peroxidase (HRP) during the self-assembly process, and second, it served as a robust substrate for cell adhesion. acs.org The immobilized HRP retained its bioactivity and could detect H₂O₂ with high sensitivity, exhibiting a low detection limit of 18 nM. acs.org This platform was successfully used for the real-time monitoring of H₂O₂ released from living HeLa cells cultured directly on the hydrogel surface, demonstrating its potential for physiological and pathological studies. acs.org Furthermore, other research has proposed the use of self-assembled Fmoc-FF materials as biosensors for the detection of amyloid fibrils, highlighting the versatility of these platforms. nih.gov
Enzyme Immobilization and Biocatalysis
Enzyme immobilization is a key strategy for improving the stability, reusability, and processability of enzymes in industrial biocatalysis. nih.govnih.gov The nanofibrous network of Fmoc-dipeptide hydrogels provides an effective scaffold for the physical entrapment of enzymes. This method is advantageous as it is generally mild and does not require covalent modification of the enzyme, which could compromise its activity. mdpi.comacs.org
Research has demonstrated that enzymes like horseradish peroxidase (HRP) can be successfully incorporated into an Fmoc-FF hydrogel during its formation. acs.org The enzyme becomes physically entrapped within the pores of the nanofiber network. Crucially, the immobilized HRP was shown to retain its inherent catalytic activity. acs.org This approach of using peptide hydrogels as a host matrix allows for the creation of stable and reusable biocatalytic systems. The hydrogel not only protects the enzyme from harsh environmental conditions but also simplifies the separation of the biocatalyst from the reaction products, a significant advantage in bioprocessing. nih.gov
Antimicrobial Coatings and Surfaces Based on Peptide Self-Assemblies
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial materials. Self-assembling Fmoc-dipeptides have emerged as a promising platform for developing antimicrobial surfaces and coatings. These peptides can exhibit inherent antimicrobial properties or serve as a matrix to encapsulate other antimicrobial agents. nih.govntu.edu.sg
Studies have shown that Fmoc-FF hydrogels possess considerable antimicrobial efficiency on their own, particularly against Gram-positive bacteria like Staphylococcus aureus (S. aureus). nih.gov The proposed mechanism involves the peptide's surfactant-like properties, which lead to the permeabilization and disruption of the bacterial cell membrane. rsc.org The efficacy can be further enhanced by incorporating other antimicrobial compounds. For instance, encapsulating porphyrin chromophores within an Fmoc-FF hydrogel significantly reduced the survival rate of both S. aureus and the Gram-negative bacterium Escherichia coli (E. coli). nih.govresearchgate.net Such hydrogels can be used as coatings for medical devices or as wound dressings to prevent bacterial colonization and infection. nih.gov
| Hydrogel System | Target Bacterium | Observed Effect | Reference |
|---|---|---|---|
| Fmoc-Phenylalanine (Fmoc-F) | Gram-positive bacteria (inc. MRSA) | Reduces bacterial load in vitro and in vivo | rsc.org |
| Fmoc-FF Hydrogel | S. aureus | ~50% reduction in bacterial survival | nih.gov |
| Fmoc-FF Hydrogel | E. coli | Mild reduction in bacterial survival | nih.gov |
| Fmoc-FF with encapsulated Porphyrins | E. coli | Further 9-12% reduction in survival vs. encapsulated gel in the dark | nih.gov |
Controlled Release Systems as Material Platforms
The ability of Fmoc-dipeptide hydrogels to form a porous, nanofibrous network makes them ideal candidates for controlled drug delivery systems. researchgate.net The hydrogel acts as a depot, physically entrapping therapeutic molecules and releasing them in a sustained manner over time. nih.gov This approach can improve therapeutic efficacy, reduce side effects, and decrease the frequency of administration.
The release of molecules from these hydrogels is governed by diffusion through the hydrogel network. nih.gov The mesh size of the network, which can be tuned by changing the peptide concentration, dictates the release rate of the entrapped cargo. nih.gov Studies using model molecules have shown that these systems are effective for the slow release of small chemical entities. nih.gov For example, research on a similar Fmoc-tripeptide hydrogel demonstrated the slow and sustained release of the anti-inflammatory drug dexamethasone. researchgate.net The versatility of these platforms allows for the encapsulation of a wide range of therapeutics, from small-molecule drugs to larger biomolecules, making them a highly adaptable material for various biomedical applications. nih.gov
Additive Manufacturing and 3D Printing of Gel Materials
The unique self-assembling properties of Fmoc-diphenylalanine peptides make them attractive candidates for the development of novel bio-inks and materials for three-dimensional (3D) printing. These materials can form hydrogels with a nanofibrous network, which can be utilized to create complex, customized structures for a variety of applications, including tissue engineering and biomedical devices.
However, the direct 3D printing of pure Fmoc-diphenylalanine hydrogels presents challenges. Due to the high stiffness of the resulting gel, these materials are often not suitable for direct ink writing (DIW), a common 3D printing technique. To overcome this limitation, researchers have focused on creating composite materials that incorporate Fmoc-diphenylalanine with other biopolymers to enhance their printability and mechanical properties.
A notable advancement in this area is the development of composite gels made from Fmoc-diphenylalanine and cellulose (B213188) nanofibrils (CNFs). These composite materials have demonstrated superior 3D printing resolution and mechanical strength. Two types of CNFs have been explored: unmodified pristine cellulose nanofibrils (uCNF) and chemically modified cellulose nanofibrils that have been grafted with polymers containing the Fmoc unit (CNF-g-Fmoc). The inclusion of CNFs improves the rheological properties of the hydrogel, making it more suitable for extrusion-based 3D printing. The table below summarizes the findings of a study on such composite gels.
| Gel Composition | Concentration (c) | Print Quality | Mechanical Properties |
| CNF/Fmoc-FF | 5.1% | Exceptional | High |
| CNF-g-Fmoc/Fmoc-FF | 5.1% | Most Suitable Option | Good |
This table illustrates the enhanced 3D printing performance of Fmoc-diphenylalanine (Fmoc-FF) when combined with cellulose nanofibrils (CNF). The data is based on studies of Fmoc-FF and serves as a model for the potential of this compound.
The gelation of Fmoc-diphenylalanine can be triggered through methods such as a solvent switch or a change in pH, allowing for control over the material's properties. For 3D printing applications, the ability to form a stable gel at ambient temperatures is a significant advantage, enabling the creation of intricate and functional gel structures with high precision.
Optoelectronic Applications of Self-Assembled Structures
The self-assembled nanostructures of Fmoc-diphenylalanine derivatives are gaining attention for their potential in optoelectronic applications. The π-π stacking interactions between the aromatic fluorenyl groups play a crucial role in the self-assembly process and also contribute to the electronic properties of the resulting materials. These properties open up possibilities for their use in sensors, actuators, and other electronic devices.
One of the most promising properties of Fmoc-diphenylalanine hydrogels is their piezoelectricity. nih.gov Piezoelectric materials can generate an electric charge in response to applied mechanical stress. This characteristic is attributed to the non-centrosymmetric nature of the β-sheet structures formed during self-assembly. nih.gov The piezoelectric properties of these hydrogels make them suitable for applications where mechanical and electrical signals are coupled, such as in advanced sensors and energy-harvesting devices.
Furthermore, self-assembled Fmoc-diphenylalanine materials have been investigated as biosensors. For instance, they have been proposed for the detection of amyloid fibrils, where their optical properties change upon interaction, demonstrating a quantum physical phenomenon previously observed only in semiconductor crystals. nih.gov The fluorescence of the Fmoc group itself can be used to track the self-assembly process, which is advantageous for developing and characterizing these materials.
The chirality of the amino acid building blocks (D- versus L-enantiomers) has been shown to affect the morphology, stability, and mechanical properties of the resulting self-assembled structures. nih.gov While much of the research has focused on L-amino acids, the use of D-amino acids, as in this compound, could lead to materials with different and potentially advantageous properties, such as increased resistance to enzymatic degradation, which is a critical factor for in vivo applications. The table below outlines some of the observed optoelectronic properties and their potential applications.
| Property | Underlying Mechanism | Potential Applications |
| Piezoelectricity | Non-centrosymmetric β-sheet topology | Sensors, Actuators, Energy Harvesting, Biomedical devices requiring electrical stimuli |
| Fluorescence | Intrinsic property of the Fmoc group | Monitoring self-assembly, Biosensors |
| Quantum Phenomena | Shift from 0D-quantum dot to 2D-quantum well upon interaction | Advanced Biosensors (e.g., for amyloid fibril detection) |
This table summarizes the optoelectronic properties observed in Fmoc-diphenylalanine-based self-assembled structures and their potential applications. These findings suggest a promising future for the specifically structured this compound in this field.
Challenges and Future Research Perspectives for Fmoc D 3,3 Diphenylalanine
Addressing Variability and Reproducibility in Hydrogel Properties
A significant challenge in the application of Fmoc-D-3,3-diphenylalanine hydrogels is the considerable variability in their reported mechanical properties, which can span over four orders of magnitude. nih.govresearchgate.netresearchgate.net This lack of reproducibility hinders their translation into reliable applications. Research has systematically shown that the final pH of the gel is a primary determinant of its mechanical strength, irrespective of the gelation method. nih.govresearchgate.net
Several factors contribute to this variability:
Method of Gel Formation: Gelation can be induced by various methods, including a pH switch (lowering the pH of an aqueous solution) or a solvent switch (adding water to a solution of the peptide in an organic solvent like DMSO). nih.govresearchgate.netnih.govnih.gov Each method can lead to different final pH values and, consequently, different hydrogel properties. nih.govnih.gov
Solvent Fraction: The amount of organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), remaining in the final hydrogel can influence its properties. nih.govresearchgate.net
Buffer Systems: The type of buffer used can also introduce variability in the mechanical characteristics of the hydrogels. nih.govresearchgate.net
To address these challenges, future research should focus on establishing standardized protocols for hydrogel preparation. This includes precise control over the final pH, solvent concentration, and buffer composition to ensure reproducible and predictable hydrogel properties. nih.gov Optimized procedures, such as a progressive addition of acid followed by a heat/cool cycle, have been shown to yield more homogeneous and reproducible hydrogels. nih.gov
| Factor Influencing Variability | Method of Control | Desired Outcome |
| Final pH | Precise titration, use of buffers, slow acid release (e.g., GdL hydrolysis) rsc.org | Consistent and predictable mechanical strength |
| Solvent Residue (e.g., DMSO) | Standardized solvent-switch protocols, controlled evaporation | Minimized batch-to-batch variation |
| Buffer Composition | Use of well-defined buffer systems | Reproducible hydrogel characteristics |
| Gelation Kinetics | Controlled temperature, optimized precursor concentration | Homogeneous network formation |
Development of Advanced Design Principles for Tailored Self-Assembly
The self-assembly of this compound is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones. manchester.ac.ukresearchgate.net A deeper understanding of these interactions is crucial for developing advanced design principles to create materials with tailored properties.
Future research should aim to establish clear structure-property relationships. This involves investigating how modifications to the molecular structure affect the self-assembly process and the final properties of the hydrogel. For instance, the choice of the N-terminal aromatic capping group has been shown to significantly influence the self-assembly process and the resulting hydrogel structure. nih.govresearchgate.net Similarly, controlling the chirality of the peptide backbone can be a powerful strategy to fine-tune the self-assembly propensities of aromatic peptides. upc.edu Theoretical calculations and molecular dynamics simulations can play a vital role in predicting how molecular design changes will translate to macroscopic properties. nih.govnih.gov
Exploration of Novel Functionalizations and Derivatives for Enhanced Properties
To expand the applications of this compound-based materials, there is a need to explore novel functionalizations and derivatives that impart enhanced or new properties. researchgate.netrsc.org This can involve chemical modifications to the peptide backbone or the Fmoc group. For example, replacing the amide bond with a urea (B33335) moiety has been shown to increase hydrogen bonding capabilities, leading to a peptidomimetic hydrogel with enhanced mechanical properties and novel functionalities, such as selective response to anions and antifouling behavior. nih.govresearchgate.net
Another approach is to create new peptide-based hydrogelators by extending the diphenylalanine sequence to improve properties like hydrophilicity, which can lead to hydrogels that form under milder conditions. rsc.org The development of hybrid materials, where this compound is combined with other entities like polymers or polysaccharides, also represents a promising avenue for creating materials with enhanced mechanical properties, stability, and biocompatibility. researchgate.netrsc.org
| Derivative/Functionalization Strategy | Resulting Property/Enhancement | Potential Application |
| Backbone Modification (e.g., urea linkage) nih.govresearchgate.net | Increased hydrogen bonding, enhanced mechanical strength, anion responsiveness | Biosensors, functional materials |
| Sequence Extension (e.g., adding hydrophilic residues) rsc.org | Improved hydrophilicity, gelation under mild conditions | Drug delivery, cell culture |
| Hybrid Materials (e.g., with polymers) researchgate.netrsc.org | Enhanced stability and biocompatibility | Tissue engineering, catalysis |
| N-terminal Cap Modification nih.govresearchgate.net | Controlled self-assembly pathways | Tunable biomaterials |
Integration with Complex Biological Systems for Fundamental Understanding
This compound hydrogels are promising scaffolds for tissue engineering and 3D cell culture due to their biocompatibility and resemblance to the extracellular matrix. manchester.ac.uknih.gov However, a deeper understanding of the interactions between these hydrogels and complex biological systems is necessary. Future research should focus on how the physical and chemical properties of the hydrogels influence cell behavior, such as adhesion, proliferation, and differentiation. nih.gov
Investigating the biomechanical and biochemical cues provided by the hydrogel at the cellular level is crucial. nih.gov This includes studying the surface topography of the hydrogel and how it affects cell viability and function. nih.gov Furthermore, understanding the degradation and resorption of these materials in a biological environment is essential for their in vivo applications.
Scalability of Synthesis and Material Production for Broader Research Impact
For this compound to have a broader impact in research and potential commercial applications, the synthesis of the molecule and the production of the hydrogel materials must be scalable. While methods like solid-phase peptide synthesis (SPPS) and synthesis in solution are established for producing the peptide with high purity, optimizing these for large-scale, cost-effective production is an ongoing challenge. nih.gov
The structural simplicity of this compound is an advantage for scalable synthesis. nih.gov Future work should focus on refining synthetic routes to improve yield and reduce costs. Similarly, scalable and reproducible methods for hydrogel formation are needed. This could involve developing automated systems for mixing and gelation to ensure consistency in large-scale production.
Deciphering Complex Co-Assembly Mechanisms and Their Functional Implications
Supramolecular co-assembly, where this compound assembles with other molecules, offers a powerful strategy to modulate the properties of the resulting nanostructures. nih.govnih.gov A key area for future research is to decipher the complex mechanisms governing these co-assembly processes and their functional implications.
For instance, the co-assembly of Fmoc-diphenylalanine with diphenylalanine within the hydrogel network leads to the formation of branched microcrystalline aggregates with atypical curvature, a structure not observed when diphenylalanine assembles alone. nih.govnih.gov Understanding the molecular interactions that drive such co-assembly, through techniques like molecular dynamics simulations, can enable the rational design of multi-component systems with novel and controlled functionalities. nih.govnih.gov This could lead to the development of "smart" materials that respond to specific stimuli or materials with precisely controlled drug release profiles.
Q & A
Basic Research Question
- HPLC: Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance). Mobile phase: 0.1% TFA in acetonitrile/water gradients.
- Mass Spectrometry: ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ for C₃₀H₂₅NO₄: 464.18 g/mol).
- NMR: ¹H/¹³C NMR in DMSO-d₆ to verify stereochemistry and absence of racemization (e.g., α-proton at δ 4.5–5.0 ppm) .
How can this compound nanotubes be functionalized for targeted drug delivery?
Advanced Research Question
- Surface modification: Conjugate targeting ligands (e.g., folate, RGD peptides) via EDC/NHS chemistry.
- Encapsulation: Load chemotherapeutics (e.g., doxorubicin) during self-assembly in aqueous buffers.
- Stimuli-responsive release: Incorporate pH-sensitive linkers (e.g., hydrazone bonds) for tumor microenvironment-triggered release.
Validate using TEM (nanostructure integrity), fluorescence quenching assays (drug loading efficiency), and in vitro cytotoxicity studies .
What are the challenges in scaling up this compound synthesis for industrial research?
Basic Research Question
- Cost of Fmoc reagents: Optimize stoichiometry to reduce excess reagent use.
- Purification: Implement automated flash chromatography or continuous-flow reactors.
- Racemization control: Use microreactors for precise temperature and mixing control.
- Batch consistency: Validate via DSC (melting point ~160°C) and chiral HPLC for enantiomeric excess (>98%) .
How does the D-configuration of this compound impact protease resistance in therapeutic peptides?
Advanced Research Question
The D-configuration confers resistance to enzymatic degradation by proteases (e.g., trypsin, chymotrypsin), which typically cleave L-amino acids. Methodological insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
